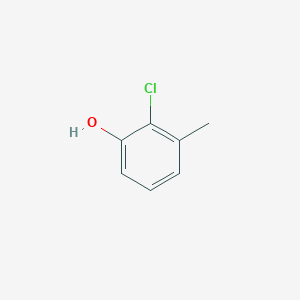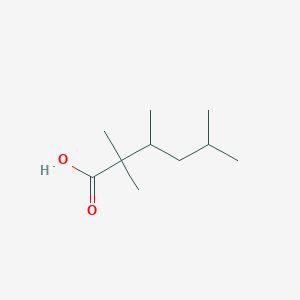
3-(2,4-Dihydroxyphenyl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2,4-Dihydroxyphenyl)prop-2-enal is a phenolic compound characterized by the presence of two hydroxyl groups attached to an aromatic ring and an aldehyde group at the end of a three-carbon chain. This compound is known for its antioxidant properties and is commonly found in various plants.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal typically involves the condensation of 2,4-dihydroxybenzaldehyde with acrolein under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods
Industrial production of (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
(E)-3-(2,4-Dihydroxyphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of 3-(2,4-dihydroxyphenyl)propanoic acid.
Reduction: Formation of 3-(2,4-dihydroxyphenyl)propan-1-ol.
Substitution: Formation of various ethers or esters depending on the substituent.
科学的研究の応用
(E)-3-(2,4-Dihydroxyphenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the formulation of cosmetic products due to its antioxidant activity.
作用機序
The antioxidant activity of (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal is primarily due to its ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). The hydroxyl groups on the aromatic ring play a crucial role in this process by stabilizing the resulting radicals through resonance.
類似化合物との比較
Similar Compounds
Cinnamic acid: Similar structure but lacks the hydroxyl groups.
Coumaric acid: Contains a hydroxyl group but differs in the position of the double bond.
Ferulic acid: Similar structure with an additional methoxy group.
Uniqueness
(E)-3-(2,4-Dihydroxyphenyl)prop-2-enal is unique due to the presence of both hydroxyl groups and an aldehyde group, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its antioxidant properties compared to similar compounds.
特性
IUPAC Name |
(E)-3-(2,4-dihydroxyphenyl)prop-2-enal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-5-1-2-7-3-4-8(11)6-9(7)12/h1-6,11-12H/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWDOTNOMWCDJW-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=C/C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)
![2-[(Phenylmethoxy)methyl]-1-butanol](/img/structure/B31060.png)


![2,3,4,5-Tetrahydro-1H-benzo[b]azepine](/img/structure/B31075.png)









